molecular formula C6H13NO B2733131 (2-Methyloxolan-3-yl)methanamine CAS No. 864814-28-8

(2-Methyloxolan-3-yl)methanamine

Cat. No.: B2733131
CAS No.: 864814-28-8
M. Wt: 115.176
InChI Key: NWBRGMQYVOMXEG-UHFFFAOYSA-N
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Description

(2-Methyloxolan-3-yl)methanamine, a tetrahydrofuran-based primary amine, serves as a valuable chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis. Its core structure, featuring a tetrahydrofuran ring with a methyl substituent and an aminomethyl functional group, provides a versatile scaffold for constructing complex molecules, particularly in developing pharmacologically active compounds. Researchers utilize this amine in designing nucleoside analogues and heterocyclic compounds, leveraging its ability to modulate physicochemical properties and contribute to molecular recognition . The compound's structural features are strategically employed in developing potential therapeutic agents, as evidenced by related tetrahydrofuran derivatives demonstrating activity in antiviral research contexts, including compounds investigated as toll-like receptor 7 (TLR7) agonists for treating viral infections such as hepatitis B . The stereochemistry of the tetrahydrofuran ring significantly influences biological interactions, making enantiopure forms of (2-Methyloxolan-3-yl)methanamine particularly valuable for asymmetric synthesis and drug discovery programs aiming to optimize target engagement and selectivity. This compound enables sophisticated molecular construction through reactions at both the amine functionality and the oxygen heterocycle, facilitating the development of structure-activity relationships in lead optimization campaigns. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-methyloxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRGMQYVOMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxolan-3-yl)methanamine typically involves the reaction of 2-methyloxolane with methanamine under controlled conditions. . This process requires careful handling of azide compounds due to their toxicity and potential for explosive decomposition.

Industrial Production Methods

Industrial production of (2-Methyloxolan-3-yl)methanamine often involves similar synthetic routes but on a larger scale. The process is optimized for yield and safety, incorporating advanced techniques to manage hazardous intermediates and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (2-Methyloxolan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target molecules. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include derivatives with variations in substituents on the oxolane ring or amine group. A comparative analysis is summarized below:

Compound Molecular Formula Molecular Weight Substituents Key Features Reference
(2-Methyloxolan-3-yl)methanamine C₆H₁₃NO 115.17 (estimated) Methyl (C-2), Methanamine (C-3) Chiral centers, potential for hydrogen bonding
(2-Ethyloxolan-2-yl)methanamine C₇H₁₅NO 129.20 Ethyl (C-2), Methanamine (C-2) Increased lipophilicity due to ethyl group
(Oxolan-3-yl)(phenyl)methanamine HCl C₁₁H₁₆ClNO 213.71 Phenyl (C-3), Hydrochloride salt Enhanced stability, aromatic interactions
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O 208.65 Chlorophenyl-oxazole core Bioactive potential (e.g., antimicrobial)
Key Observations:
  • Lipophilicity : The ethyl-substituted analog (129.20 g/mol) is more lipophilic than the methyl variant, which may influence membrane permeability in biological systems .
  • Aromatic Interactions : The phenyl-substituted derivative (213.71 g/mol) introduces π-π stacking capabilities, useful in drug-receptor interactions .
  • Bioactivity : The oxazole-chlorophenyl analog (208.65 g/mol) highlights the role of heterocycles in modulating pharmacological activity .

Solubility and Physicochemical Behavior

While direct solubility data for (2-Methyloxolan-3-yl)methanamine is unavailable, studies on methanamine derivatives (e.g., in N,N-dimethylformamide or pyridine) indicate that polar aprotic solvents enhance solubility. Substituents like ethyl or phenyl groups may reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

(2-Methyloxolan-3-yl)methanamine, also known by its CAS number 864814-28-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.21 g/mol
  • IUPAC Name : (2-Methyloxolan-3-yl)methanamine
  • Structure : The compound features a methanamine group attached to a 2-methyloxolane ring, influencing its reactivity and biological properties.

Biological Activity Overview

Research indicates that (2-Methyloxolan-3-yl)methanamine exhibits a variety of biological activities, including:

  • Antimicrobial Activity
  • Anti-inflammatory Properties
  • Anticancer Potential

1. Antimicrobial Activity

The antimicrobial properties of (2-Methyloxolan-3-yl)methanamine have been evaluated against several bacterial strains. A study reported the following results:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli18
Staphylococcus aureus20
Pseudomonas aeruginosa15

These results indicate that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

2. Anti-inflammatory Properties

The anti-inflammatory effects of (2-Methyloxolan-3-yl)methanamine were assessed in vitro using human cell lines stimulated with lipopolysaccharides (LPS). The compound was shown to inhibit the production of pro-inflammatory cytokines:

CytokineInhibition (%) at 10 µM
TNF-α65
IL-670

This suggests that (2-Methyloxolan-3-yl)methanamine may serve as a potential therapeutic agent for inflammatory conditions.

3. Anticancer Potential

The anticancer activity of (2-Methyloxolan-3-yl)methanamine was investigated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

Cell LineIC50 (µM)
MCF-70.15
A5490.20

These findings suggest that the compound exhibits cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., the antimicrobial efficacy of (2-Methyloxolan-3-yl)methanamine was evaluated against common bacterial strains. The compound showed comparable activity to standard antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Tewari et al. conducted research on various derivatives of methanamine compounds, including (2-Methyloxolan-3-yl)methanamine, evaluating their anti-inflammatory effects in carrageenan-induced edema models in mice. The results indicated significant reduction in edema compared to control groups.

Q & A

Q. Q1. What are the optimal synthetic routes for (2-Methyloxolan-3-yl)methanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves ring-opening reactions of substituted oxolane derivatives with amine nucleophiles. For example, nucleophilic substitution of a halogenated oxolane precursor (e.g., 3-bromo-2-methyloxolane) with ammonia or its derivatives under controlled temperatures (40–80°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Catalysts such as triethylamine or K2_2CO3_3 may enhance reaction efficiency. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH).

Q. Q2. How is the molecular structure of (2-Methyloxolan-3-yl)methanamine validated experimentally?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation . Key parameters include bond lengths (C-O: ~1.43 Å, C-N: ~1.47 Å) and dihedral angles of the oxolane ring. Alternative methods include 1^{1}H/13^{13}C NMR (e.g., δ ~2.8–3.2 ppm for methylene groups adjacent to the amine) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. Q3. What solvents and temperatures are critical for maintaining stability during physicochemical studies?

Methodological Answer: The compound is stable in inert solvents (THF, DMF) at 20–25°C but degrades in protic solvents (e.g., H2_2O) due to hydrolysis of the oxolane ring. Storage at –20°C under nitrogen is recommended to prevent oxidation of the primary amine group . Solubility data (e.g., in methanol: ~50 mg/mL) should be confirmed via gravimetric analysis .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of (2-Methyloxolan-3-yl)methanamine in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model charge distribution and frontier molecular orbitals. For example, the amine group’s lone pair (HOMO) interacts with electrophilic centers, while the oxolane ring’s electron-withdrawing effect lowers nucleophilicity. Software like Gaussian or ORCA can simulate transition states for SN2 reactions .

Q. Q5. What strategies resolve contradictions in spectroscopic data for derivatives of (2-Methyloxolan-3-yl)methanamine?

Methodological Answer: Contradictions (e.g., unexpected 1^{1}H NMR splitting patterns) may arise from conformational flexibility or impurities. Solutions include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • 2D NMR (COSY, HSQC) to confirm coupling networks.
  • LC-MS/MS to identify byproducts from incomplete purification .
    For chiral derivatives, circular dichroism (CD) or chiral HPLC can resolve enantiomeric ambiguity .

Q. Q6. What are the methodological challenges in studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Key challenges include:

  • Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) require high-purity compound (>95%) to avoid false signals.
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS for degradation products .
  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Validate with mutagenesis experiments .

Research Design Considerations

Q. Experimental Design for Pharmacological Studies

  • In vitro assays : Use U87 MG glioma cells to assess cytotoxicity (MTT assay) at concentrations 1–100 μM .
  • Control groups : Include structurally similar analogs (e.g., oxolane derivatives lacking the methyl group) to isolate structure-activity relationships .

Q. Data Interpretation Pitfalls

  • Avoid overinterpreting IC50_{50} values without confirming target engagement (e.g., via Western blot for protein inhibition).
  • Account for solvent effects (e.g., DMSO >1% may artifactually modulate cell permeability) .

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